Boc-D-Arg(Pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

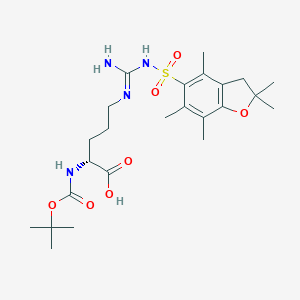

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583793 | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186698-61-3 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186698-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Arg(Pbf)-OH

Nα-tert-butyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, commonly abbreviated as this compound, is a cornerstone reagent in modern peptide chemistry. As a protected derivative of the non-natural D-enantiomer of arginine, it is an essential building block for the synthesis of peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic drug development.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its strategic importance in peptide chemistry.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[2][3] Its structure is characterized by two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the highly acid-sensitive 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain.[4][5] This protection scheme is fundamental to its application in Boc-based SPPS.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186698-61-3 | [2][6] |

| Molecular Formula | C₂₄H₃₈N₄O₇S | [2][7][8] |

| Molecular Weight | 526.65 g/mol | [2][7][9] |

| Appearance | White to off-white solid powder | [2][3] |

| Purity | ≥95% - ≥98.0% (TLC) | [10][11][12][13] |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| DMSO | Up to 200 mg/mL (379.76 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2][14] |

| Water or 1% Acetic Acid | Soluble | [4][15] | |

| Polar Organic Solvents (e.g., DMF) | Generally Soluble | [4] | |

| Water | Sparingly Soluble | [3] |

Table 3: Storage and Stability Recommendations

| Condition | Duration | Notes | Source(s) |

| Powder (-20°C) | 3 years | Store desiccated for long-term stability. | [2][4][14] |

| Powder (4°C) | 2 years | [2][14] | |

| In Solvent (-80°C) | 6 months | Aliquot to prevent freeze-thaw cycles. | [2][14] |

| In Solvent (-20°C) | 1 month | [2][14] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry SPPS. The strategic use of orthogonal protecting groups is central to this methodology. The Boc group is removed at each cycle of synthesis under moderate acidic conditions, while the Pbf group remains intact. The Pbf group is favored over older sulfonyl-based protecting groups like Tosyl (Tos) due to its higher acid lability, which allows for cleaner and more efficient removal during the final cleavage step.[4][16]

The incorporation of a D-amino acid like D-arginine can significantly alter a peptide's secondary structure and dramatically increase its resistance to proteases, which are highly specific for L-amino acids.[1] This makes this compound a valuable reagent for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Caption: Logical workflow for the incorporation of this compound in Boc-SPPS.

Experimental Protocols

The following section details a standard protocol for the incorporation of this compound into a growing peptide chain on a solid support using manual Boc-SPPS.

Protocol 1: Coupling of this compound

-

Resin Preparation:

-

Boc Deprotection:

-

Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide chain.

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[16] Perform a short treatment of 1-2 minutes followed by a longer treatment of 20-30 minutes.[17]

-

Wash the resin thoroughly with DCM, isopropanol, and then DMF to remove residual acid and byproducts.[17]

-

-

Neutralization:

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and a suitable activating agent, such as HBTU/HOBt (2-4 equivalents), in DMF.[16]

-

Add this activation mixture to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[17]

-

Monitor the completion of the reaction using a qualitative method, such as the Kaiser test.

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[17]

-

-

Final Cleavage and Pbf Deprotection:

-

After the entire peptide sequence has been assembled, wash the final resin-bound peptide with DCM and dry it under vacuum.[17]

-

Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane).[17] This step simultaneously cleaves the peptide from the resin and removes the Pbf group from the arginine side chain, along with other acid-labile side-chain protecting groups.[1][17]

-

Side Reactions: δ-Lactam Formation

During the activation step of the carboxyl group, this compound is susceptible to an intramolecular side reaction leading to the formation of a δ-lactam.[18] This side reaction effectively consumes the activated amino acid, preventing it from coupling to the peptide chain and potentially leading to deletion sequences.[19] This is a critical consideration, especially in industrial-scale synthesis where minimizing excess reagents is crucial.[19] Reaction conditions, such as solvent polarity and temperature, can be optimized to mitigate this side reaction.[18]

Caption: Orthogonality of Boc and Pbf group deprotection in SPPS.

Conclusion

This compound is a highly refined and indispensable reagent for the synthesis of complex peptides, particularly those intended for therapeutic use. Its well-defined chemical properties, coupled with the strategic advantages of the Boc/Pbf protection scheme, allow for the efficient and reliable incorporation of D-arginine residues. Understanding the specific protocols for its use and being mindful of potential side reactions like δ-lactam formation are critical for achieving high-purity, high-yield peptide synthesis. For researchers in drug discovery and development, the ability to create peptides with enhanced enzymatic stability using building blocks like this compound is a significant advantage in the pursuit of novel therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Boc-Arg(Pbf)-OH | 200124-22-7 | Benchchem [benchchem.com]

- 5. Buy Boc-Arg(Pbf)-OH | 200124-22-7 [smolecule.com]

- 6. This compound | 186698-61-3 [chemicalbook.com]

- 7. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. chempep.com [chempep.com]

- 9. Boc-Arg(Pbf)-OH | C24H38N4O7S | CID 11341472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Boc-Arg(Pbf)-OH = 98.0 TLC 200124-22-7 [sigmaaldrich.com]

- 12. BLDpharm - Bulk Product Details [bldpharm.com]

- 13. labware-shop.com [labware-shop.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. digital.csic.es [digital.csic.es]

An In-Depth Technical Guide to Boc-D-Arg(Pbf)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-D-arginine(Pbf)-OH (Boc-D-Arg(Pbf)-OH), a critical amino acid derivative used in solid-phase peptide synthesis (SPPS). This document details its chemical structure, molecular weight, and provides a generalized experimental protocol for its application in peptide synthesis, along with a visual representation of the synthesis workflow.

Core Molecular Data

This compound is a D-enantiomer of arginine with its alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group and its guanidino side chain protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1] This dual protection strategy is fundamental to its application in Boc-chemistry SPPS.[1]

Below is a summary of its key quantitative data:

| Parameter | Value | Source(s) |

| Molecular Formula | C24H38N4O7S | [2][3][4] |

| Molecular Weight | 526.65 g/mol | [2][4][5] |

| CAS Number | 186698-61-3 | [2][4] |

| Appearance | White to off-white solid | [2][6] |

| IUPAC Name | (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [7] |

Chemical Structure

The structure of this compound is characterized by the following key features:

-

D-Arginine Core: The stereochemistry at the alpha-carbon is 'D', which is often incorporated into peptides to increase their stability against enzymatic degradation.

-

Boc Protecting Group: The Nα-tert-butyloxycarbonyl group is acid-labile and is selectively removed during the deprotection step of each synthesis cycle.[8]

-

Pbf Protecting Group: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group on the guanidino side chain is also acid-labile but requires stronger acidic conditions for removal, typically during the final cleavage of the peptide from the resin.[1][9] This ensures the highly reactive guanidino group remains protected throughout the synthesis.[1]

Experimental Protocol: Application in Boc-SPPS

This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis.[6] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.

Materials:

-

Suitable resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)[1]

-

This compound[1]

-

Dichloromethane (DCM)[1]

-

N,N-Dimethylformamide (DMF)[1]

-

Trifluoroacetic acid (TFA)[1]

-

N,N-Diisopropylethylamine (DIEA)[1]

-

Activating agent (e.g., HBTU/HOBt)[1]

Methodology:

-

Resin Preparation:

-

Swell the chosen resin in DCM for 30-60 minutes to ensure optimal reaction conditions.[1]

-

-

Boc Deprotection:

-

Washing:

-

Thoroughly wash the resin with DCM followed by DMF to remove residual TFA and byproducts.[1]

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in either DCM or DMF. This prepares the N-terminus for efficient coupling.[1]

-

-

Coupling of this compound:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin's substitution level) and a suitable activating agent like HBTU/HOBt (2-4 equivalents) in DMF.[1]

-

Add DIEA (4-8 equivalents) to the activation mixture to facilitate the reaction.[1]

-

Introduce the activated amino acid solution to the resin and agitate the mixture for 1-4 hours at room temperature to ensure complete coupling.[1]

-

-

Final Washing:

-

After the coupling reaction is complete, wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[1]

-

This cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis using this compound.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-Arg(Pbf)-OH | C24H38N4O7S | CID 11341472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | 200124-22-7 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - CAS:186698-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 9. chempep.com [chempep.com]

Technical Guide: Boc-D-Arg(Pbf)-OH for Peptide Synthesis

This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing Boc-D-Arg(Pbf)-OH in peptide synthesis. It provides comprehensive information on its chemical properties, supplier details, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Information

Chemical Name: Nα-tert-Butoxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine

CAS Number: 186698-61-3[1][2][3][4][5][6]

Structure:

This compound is a D-enantiomer of arginine with its α-amino group protected by a tert-butoxycarbonyl (Boc) group and its guanidino side chain protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Boc group is labile to acid, while the Pbf group is also removed by strong acid, making this derivative well-suited for Boc-based solid-phase peptide synthesis strategies.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C24H38N4O7S | [2][3] |

| Molecular Weight | 526.65 g/mol | [1][3][4][8][9] |

| Appearance | White to off-white powder | [6][9] |

| Purity | Typically ≥98.0% (HPLC) | [6][8][10][11] |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in water. | [9] |

| Storage | Store at -15°C to -20°C in a dry, dark place. | [9] |

Supplier Information

This compound is commercially available from various chemical suppliers. Below is a list of some prominent suppliers. For purchasing inquiries, please refer to their respective websites.

-

AdooQ Bioscience

-

ChemPep[2]

-

MedChemExpress[12]

-

Shanghai Ruifu Chemical Co., Ltd.[6]

-

ECHEMI[13]

-

Aapptec[14]

-

Angene[3]

Experimental Protocols: Application in Boc-SPPS

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its incorporation into a growing peptide chain on a solid support.

General Workflow for Boc-SPPS

The overall process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each cycle consists of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

1. Resin Preparation:

-

Start with a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin, with the first amino acid already attached.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[15]

2. Boc Deprotection:

-

Remove the N-terminal Boc protecting group from the resin-bound amino acid by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[15]

-

Allow the reaction to proceed for 15-30 minutes at room temperature.[15]

-

Drain the reaction vessel and wash the resin thoroughly with DCM.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in either DCM or DMF.[15][16] This step is crucial to liberate the free amine for the subsequent coupling reaction.

-

Wash the resin several times with DMF to remove excess DIEA.

4. Coupling of this compound:

-

In a separate vessel, prepare the activation solution. Dissolve this compound (2-4 equivalents relative to the resin loading) and a suitable activating agent, such as HBTU/HOBt (2-4 equivalents), in DMF.[15]

-

Add DIEA (4-8 equivalents) to the activation solution and mix for a few minutes.[15]

-

Add the activated amino acid solution to the reaction vessel containing the neutralized resin.

-

Agitate the mixture for 1-4 hours at room temperature to ensure complete coupling. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

5. Washing:

-

After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups, including the Pbf group on D-arginine, are removed.

-

The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Scavengers, such as anisole or thioanisole, are added to the cleavage cocktail to prevent side reactions with sensitive amino acid residues.

-

The cleavage reaction is typically carried out at 0°C for 1-2 hours.

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Structures and Protecting Group Strategy

The success of Boc-SPPS relies on the orthogonal protection strategy, where the temporary Nα-Boc group and the more permanent side-chain protecting groups (like Pbf) are removed under different conditions.

Caption: Protecting group strategy for this compound in SPPS.

References

- 1. 186698-61-3 this compound | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 2. chempep.com [chempep.com]

- 3. Angene - this compound | 186698-61-3 | MFCD00236822 | AG007S7V [japan.angenechemical.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. 186698-61-3|this compound|BLD Pharm [bldpharm.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | 200124-22-7 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boc-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. adooq.com [adooq.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. echemi.com [echemi.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

Navigating the Solubility and Stability of Boc-D-Arg(Pbf)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nα-tert-butyloxycarbonyl-D-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-OH (Boc-D-Arg(Pbf)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the physicochemical properties of this protected amino acid is paramount for optimizing peptide synthesis protocols, ensuring the quality and purity of final products, and developing robust manufacturing processes.

Solubility Profile

The solubility of this compound is a crucial factor in its handling and application in peptide synthesis. While comprehensive quantitative data across a wide range of solvents is not extensively published, a summary of available information and general observations is presented below.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known quantitative and qualitative solubility information.

| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mg/mL (approx. 190 mM)[1][2] | Not Specified | Generally used for preparing stock solutions. |

| Water | 18.02 | Soluble[2] | Not Specified | The exact concentration is not specified, but it is considered soluble. |

| 1% Acetic Acid in Water | N/A | Soluble[2] | Not Specified | The acidic condition likely improves the solubility of the arginine derivative. |

| N,N-Dimethylformamide (DMF) | 73.09 | Generally Soluble[2] | Not Specified | A common solvent for peptide synthesis; however, specific quantitative data is lacking. |

| Dichloromethane (DCM) | 84.93 | Data Not Available | Not Specified | Frequently used in Boc-SPPS; solubility needs to be empirically determined. |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | Data Not Available | Not Specified | Another common solvent in peptide synthesis; solubility needs to be empirically determined. |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to its structure:

-

Polarity: The presence of the carboxylic acid, the guanidinium group (partially masked by the Pbf group), and the Boc group contributes to its overall polarity, making it more soluble in polar solvents.

-

Protecting Groups: The bulky and hydrophobic nature of the Boc and Pbf protecting groups can limit solubility in very polar solvents like water and enhance solubility in organic solvents.

-

pH: In aqueous solutions, the pH will significantly impact solubility. The carboxylic acid and the guanidinium group have pKa values that will determine their ionization state and, consequently, the overall charge and solubility of the molecule. Acidic conditions are generally expected to improve solubility.

-

Temperature: As with most solids, solubility is expected to increase with temperature. However, the stability of the molecule at elevated temperatures must be considered.

Stability Profile

The stability of this compound is critical for its storage, handling, and successful incorporation into a peptide chain without degradation or side reactions.

Solid-State Stability

Proper storage is essential to maintain the integrity of this compound.

| Storage Condition | Duration | Recommendation |

| -20°C | Long-term | Recommended for optimal stability.[2] |

| Room Temperature | Short-term | Generally stable for shipping and routine handling. |

It is crucial to store the compound in a well-sealed container under a dry, inert atmosphere to prevent degradation from moisture and oxidation.

Solution Stability

The stability of this compound in solution is dependent on the solvent, temperature, pH, and the presence of other reagents.

| Solvent | Condition | Stability Observation |

| DMSO | -80°C | Stable for up to 6 months.[3] |

| DMSO | -20°C | Stable for up to 1 month.[3] |

| DMF | Room Temperature | The related Fmoc-Arg(Pbf)-OH is reported to be stable. |

| N-butylpyrrolidone (NBP) | Room Temperature | The related Fmoc-Arg(Pbf)-OH is reported to be stable. |

Chemical Stability and Degradation Pathways

Several factors can lead to the degradation of this compound. Understanding these pathways is key to mitigating unwanted side reactions during peptide synthesis.

-

Acid Lability:

-

Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile and is designed to be cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), during the deprotection steps of Boc-SPPS.

-

Pbf Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is also acid-labile but requires stronger acidic conditions for complete removal, typically a "cleavage cocktail" containing a high concentration of TFA.[4] It is generally stable to the milder acidic conditions used for Boc removal.

-

-

Base Stability: The Pbf group is generally stable under the basic conditions used for neutralization steps in SPPS (e.g., with diisopropylethylamine - DIEA).

-

δ-Lactam Formation: A significant side reaction during the activation of this compound for coupling is the intramolecular cyclization to form a δ-lactam. This inactive species cannot participate in the coupling reaction, leading to deletion sequences in the final peptide. The propensity for δ-lactam formation is influenced by:

-

Activation Time: Prolonged activation times increase the likelihood of this side reaction.[4]

-

Coupling Reagents: The choice of activating agent can influence the rate of δ-lactam formation.

-

Solvent: The solvent environment can impact the kinetics of this intramolecular reaction.

-

-

Photostability: There is no specific data to suggest that this compound is particularly sensitive to light, but as a general laboratory practice, it should be protected from prolonged exposure to direct light.[5]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These are generalized protocols that can be adapted for specific laboratory requirements.

Protocol for Determining Solubility

This protocol outlines a method for determining the saturation solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the solvent of interest.

-

Tightly cap the vial and vortex vigorously for 2 minutes.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility.

-

Protocol for Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound and quantifying any degradation products.

Instrumentation and Columns:

-

HPLC system with a diode array detector (DAD) or a multi-wavelength UV detector.

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

Mobile Phase Development:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: Start with a gradient that allows for good separation of the main peak from any potential impurities or degradation products. A typical starting gradient could be 5-95% B over 20-30 minutes.

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the main peak from degradation products generated under forced degradation conditions.

-

Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[6][7]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light for a defined period.

-

-

Thermal Degradation:

-

Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.

-

-

Photolytic Degradation:

-

Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

-

Analysis:

-

At each time point, withdraw a sample and analyze it using the developed stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the main this compound peak.

-

Use a DAD to obtain UV spectra of the new peaks to aid in their identification. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.

Visualizations

Chemical Structure and Stability Factors

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data is available, particularly for its solubility in DMSO, further empirical studies are necessary to establish a comprehensive profile in other solvents commonly used in peptide synthesis, such as DMF, DCM, and NMP. The stability of this compound is well-understood in the context of its protecting groups' lability to acidic conditions. The primary degradation pathway of concern during synthesis is the formation of δ-lactam upon activation. By following the detailed experimental protocols provided, researchers and drug development professionals can systematically evaluate the solubility and stability of this critical raw material, leading to more robust and reproducible peptide synthesis processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-Arg(Pbf)-OH | 200124-22-7 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharminternational.com [biopharminternational.com]

The Pbf Protecting Group for Arginine Side Chain Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-containing peptides is a cornerstone of drug discovery and biomedical research. The unique properties of the arginine side chain, with its strongly basic guanidinium group, play a critical role in the structure and function of many therapeutic peptides, including cell-penetrating peptides and antimicrobial agents.[1] However, this same reactivity presents a significant challenge during solid-phase peptide synthesis (SPPS), necessitating the use of a robust protecting group. Among the various options available, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a leading choice in modern Fmoc-based SPPS.[2][3] This technical guide provides an in-depth overview of the purpose, advantages, and practical application of the Pbf protecting group for the arginine side chain.

The Critical Role of Arginine Side Chain Protection

The guanidinium group of arginine is highly nucleophilic and prone to a variety of side reactions under the conditions used for peptide synthesis.[4] Without adequate protection, these side reactions can lead to the formation of impurities, truncated sequences, and overall lower yields of the desired peptide.[5] Key side reactions that must be prevented include:

-

Acylation: The guanidinium group can be acylated by activated amino acids during coupling steps, leading to branched peptide chains.

-

Guanidinylation: Coupling reagents can react with the unprotected guanidinium group, forming a guanidine moiety and terminating peptide chain elongation.[5]

-

Cyclization: Intramolecular reactions involving the guanidinium group can lead to the formation of undesirable cyclic byproducts.[6]

-

Modification during cleavage: The reactive guanidinium group can be modified by cationic species generated during the final cleavage from the resin.

The primary purpose of a protecting group is to mask the reactivity of the guanidinium side chain throughout the synthesis, ensuring the fidelity of the peptide sequence.[6] This protecting group must be stable to the basic conditions used for Fmoc group removal (e.g., piperidine treatment) but readily cleavable under acidic conditions during the final deprotection step.[1][6]

The Pbf Group: Advantages and Comparison with Other Protecting Groups

The Pbf group has gained widespread adoption due to its favorable balance of stability and acid lability, offering several advantages over other commonly used sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[7]

Key Advantages of the Pbf Group:

-

Optimal Acid Lability: The Pbf group is more acid-labile than Pmc and significantly more labile than Mtr.[8] This allows for its efficient removal under milder acidic conditions, typically using trifluoroacetic acid (TFA) cocktails, which minimizes potential damage to sensitive peptide sequences.[9]

-

Reduced Side Reactions: The Pbf group has been shown to reduce the incidence of tryptophan alkylation during final cleavage compared to Pmc.[10] The reactive sulfonyl cation generated from the cleavage of sulfonyl-based protecting groups can modify electron-rich residues like tryptophan; the steric and electronic properties of the Pbf group help to mitigate this side reaction.[9]

-

Faster Cleavage Kinetics: The higher acid lability of Pbf translates to faster deprotection times, which is particularly advantageous for the synthesis of peptides containing multiple arginine residues.[10]

-

Compatibility: Fmoc-Arg(Pbf)-OH is fully compatible with standard automated and manual Fmoc-SPPS protocols and instrumentation.[3]

The following table summarizes a comparison of the cleavage efficiency of Pbf with other common arginine protecting groups. It is important to note that direct comparisons can be challenging due to variations in peptide sequence, resin, and scavenger cocktails used in different studies.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time | Typical Cleavage Cocktail | Key Advantages & Disadvantages |

| Pbf | High | 1 - 4 hours | TFA / TIS / H₂O (95:2.5:2.5) | Advantages: Rapid cleavage, reduced tryptophan alkylation. Disadvantages: Can be sterically bulky, potentially hindering some coupling reactions. |

| Pmc | Moderate | 2 - 6 hours | TFA / Scavengers (e.g., Reagent K) | Advantages: More stable than Pbf if required. Disadvantages: Slower cleavage, higher risk of tryptophan alkylation. |

| Mtr | Low | 7.5 - 24 hours | TFA / Phenol or stronger acid cocktails | Advantages: Used in Boc chemistry. Disadvantages: Very slow cleavage, requires harsh conditions, high risk of side reactions. |

| (Boc)₂ | High | ~1 hour | TFA / H₂O (95:5) | Advantages: Different deprotection mechanism. Disadvantages: Prone to δ-lactam formation. |

Experimental Protocols

Protocol for Fmoc-Arg(Pbf)-OH Coupling in SPPS

This protocol describes a standard manual coupling procedure for incorporating Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagent (e.g., HCTU, HATU, or DIC/OxymaPure)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 2.95 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended for difficult sequences.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling step (recoupling) may be necessary.

Protocol for Cleavage of the Pbf Group and Peptide from the Resin

This protocol outlines a standard procedure for the final deprotection of the Pbf group and cleavage of the peptide from the solid support using a TFA-based cocktail.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA), high purity

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Centrifuge tubes and centrifuge

-

Nitrogen or vacuum line for drying

Procedure:

-

Resin Preparation:

-

Cleavage Cocktail Preparation:

-

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Prepare the cleavage cocktail immediately before use. For a standard cocktail, mix TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[11] A typical volume is 2 mL per 100 mg of resin.[11]

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture at room temperature. The cleavage time is typically 2-3 hours. For peptides with multiple Arg(Pbf) residues, the time may need to be extended to 3-4 hours.[11]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the cleavage mixture and collect the filtrate containing the cleaved peptide.[11]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]

-

Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[11]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.[11]

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other small molecule impurities.[11]

-

-

Drying:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

-

Visualizing Key Processes in Pbf-Protected Arginine Synthesis

General Fmoc-SPPS Workflow

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][12]

Decision Tree for Selecting an Arginine Protecting Group

Caption: A decision tree to guide the selection of an arginine protecting group in Fmoc-SPPS.[11]

Pbf Deprotection Mechanism and the Role of Scavengers

Caption: Mechanism of Pbf deprotection and the essential role of scavengers in trapping reactive cations.

Conclusion

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is an indispensable tool in modern Fmoc-based solid-phase peptide synthesis for the protection of the arginine side chain. Its well-balanced properties of stability to base and lability to acid, coupled with its ability to minimize side reactions, make it the protecting group of choice for the synthesis of a wide range of arginine-containing peptides. By understanding the principles behind its use and adhering to optimized experimental protocols, researchers and drug development professionals can achieve higher yields and purities of their target peptides, thereby accelerating the pace of innovation in peptide-based therapeutics and research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Navigating the Safe Handling of Boc-D-Arg(Pbf)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-D-Arg(Pbf)-OH, a cornerstone in solid-phase peptide synthesis, demands careful handling to ensure laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of its safety data and essential handling precautions, tailored for professionals in research and drug development.

Section 1: Chemical and Physical Properties

This compound is a white to off-white powder.[1] It is an amino acid derivative commonly utilized in peptide synthesis.[1][2] Key identifiers and properties are summarized below.

| Identifier | Value |

| CAS Number | 186698-61-3[1] |

| Molecular Formula | C24H38N4O7S[3][4][5] |

| Molecular Weight | 526.65 g/mol [3][4][5] |

| Appearance | White to off-white solid/powder[1][2] |

| Solubility | Sparingly soluble in water.[1] Soluble in DMSO (200 mg/mL with ultrasonic assistance).[2] |

Section 2: Safety and Hazard Information

While many sources do not classify this compound as a hazardous substance under GHS criteria, it is prudent to handle it with care, as it may cause skin and eye irritation.[1][6]

GHS Classification

There is no uniform GHS classification for this compound. Some reports indicate it does not meet the criteria for a hazardous substance, while others suggest it may be an irritant.[6]

Potential Health Effects

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][7] |

| Skin Contact | Wash off with soap and plenty of water.[3][7] |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[3][7] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] |

Section 3: Handling and Storage Protocols

Proper handling and storage are critical to maintain the chemical's integrity and prevent exposure.

Personal Protective Equipment (PPE)

| PPE Category | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |

| Respiratory Protection | Use a dust mask or respirator if handling large quantities or if dust is generated. |

| Body Protection | Wear a laboratory coat. |

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.[7]

-

Keep away from heat and sources of ignition.[8]

-

Wash hands thoroughly after handling.

Storage Conditions

| Parameter | Recommended Condition |

| Temperature | Store in a cool, dry place.[1] Recommended storage is in a freezer at or below -20°C.[9] |

| Container | Keep the container tightly closed in a dry and well-ventilated place.[7][8] |

| Incompatibilities | Avoid strong oxidizing agents. |

Section 4: Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, wear appropriate PPE. For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container. For large spills, shovel the material into a suitable container for disposal.[8] Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[8]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

-

Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3][7]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Section 6: Experimental Workflow and Hazard Mitigation

The following diagrams illustrate a standard workflow for handling chemical reagents like this compound and the logical approach to hazard mitigation.

Caption: General laboratory workflow for this compound.

Caption: Hazard mitigation strategy for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BOC-ARG(PBF)-OH - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 186698-61-3 [chemicalbook.com]

- 5. Boc-Arg(Pbf)-OH | C24H38N4O7S | CID 11341472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid | C34H40N4O7S | CID 46737258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. This compound CAS#: 186698-61-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to Boc Chemistry in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of tert-butyloxycarbonyl (Boc) chemistry in solid-phase peptide synthesis (SPPS). Boc chemistry, a foundational methodology in peptide synthesis, offers a robust and versatile platform for the construction of a wide range of peptide sequences. This document details the core chemical strategies, experimental protocols, and critical considerations for the successful application of Boc-SPPS in research and drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield for which he was awarded the Nobel Prize in Chemistry in 1984, revolutionized the way peptides are synthesized.[] The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[] This approach simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing.[3]

The Boc strategy was the mainstream method in the early development of SPPS.[] It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the amino acids.[5] The peptide chain is assembled on the resin through a series of cycles, each consisting of two key steps: the removal of the Boc protecting group (deprotection) and the addition of the next Boc-protected amino acid (coupling).[6]

Side chains of reactive amino acids are protected by groups that are stable to the conditions used for Boc group removal but can be cleaved under harsher conditions at the end of the synthesis, typically with strong acids like hydrogen fluoride (HF).[5] This graduated acid lability is a key feature of the Boc/Bzl (benzyl) protection scheme.[5]

The Boc-SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid.

Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] The mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[7]

The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid side chains like methionine and tryptophan.[5] To prevent these side reactions, scavengers such as dithiothreitol (DTE) or thioanisole are often added to the deprotection solution.[5][8]

Neutralization and Coupling

After deprotection, the N-terminal amine is present as a TFA salt, which must be neutralized to the free amine before the next coupling step.[5] This is typically achieved by washing the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DMF.[9]

The coupling of the next Boc-protected amino acid is a critical step that must proceed with high efficiency to ensure a high yield of the final peptide.[9] The carboxylic acid of the incoming amino acid is activated to facilitate the formation of the peptide bond. A variety of coupling reagents are available, each with its own advantages and disadvantages.

Side-Chain Protection

To prevent unwanted side reactions, the reactive functional groups on the side chains of amino acids must be protected.[] In Boc chemistry, benzyl-based protecting groups are commonly used for this purpose.[] These groups are stable to the acidic conditions used for Boc deprotection but are cleaved by strong acids during the final cleavage step.[]

| Amino Acid | Side-Chain Protecting Group |

| Arginine (Arg) | Tosyl (Tos), Nitro (NO2)[10] |

| Aspartic Acid (Asp) | Benzyl ester (OBzl) |

| Cysteine (Cys) | 4-methoxybenzyl (Mob) |

| Glutamic Acid (Glu) | Benzyl ester (OBzl) |

| Histidine (His) | Dinitrophenyl (Dnp) |

| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z)[10] |

| Serine (Ser) | Benzyl ether (Bzl)[10] |

| Threonine (Thr) | Benzyl ether (Bzl)[10] |

| Tryptophan (Trp) | Formyl (For) |

| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-Br-Z) |

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed.[] In Boc-SPPS, this is typically accomplished in a single step using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[8] This procedure requires specialized equipment due to the hazardous nature of HF. Alternative cleavage reagents include trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

Cleavage cocktails containing scavengers are used to quench the reactive carbocations generated during the cleavage process, thereby preventing modification of sensitive amino acid residues.[9] The composition of the cleavage cocktail depends on the amino acid composition of the peptide.[11]

| Cleavage Cocktail Component | Purpose |

| Anisole | Scavenger for Tyr and Trp |

| Thioanisole | Scavenger for Trp, Met, and Cys[11] |

| p-Cresol | Scavenger for Tyr[9] |

| 1,2-Ethanedithiol (EDT) | Reduces Met(O) to Met, deprotects Trp(For)[11] |

| Triethylsilane (TES) | Scavenger for Trp[11] |

| Triisopropylsilane (TIS) | General scavenger[11] |

Quantitative Data in Boc-SPPS

The efficiency of each step in the synthesis directly impacts the overall yield and purity of the final peptide.

| Parameter | Typical Value/Range | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | The loading capacity of the resin.[9] |

| Coupling Efficiency (per step) | >99% | Monitored by tests like the Kaiser test.[9] |

| Coupling Efficiency (N-methylated amino acids) | ~95-98% | May require double coupling or specialized reagents like PyAOP.[9] |

| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence.[9] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[9] |

Experimental Protocols

The following are generalized protocols for the key steps in manual Boc-SPPS.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[3]

-

First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin. For Merrifield resin, the cesium salt of the Boc-amino acid is commonly used to form an ester linkage.[8] The reaction is typically carried out in DMF at an elevated temperature for several hours.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents.[3]

-

Capping (Optional): To block any unreacted sites on the resin, treat the resin with an acetylating agent such as acetic anhydride.

A Single Cycle of Peptide Chain Elongation

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[8]

-

Agitate for 5 minutes, then drain.[8]

-

Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.[8]

-

Note: If the sequence contains Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) to the TFA solution.[8]

-

-

Washing: Wash the resin with DCM (2x) and isopropanol (2x) to remove residual TFA.[8]

-

Neutralization:

-

Amino Acid Coupling (using DIC/HOBt):

-

In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Drying: After the final coupling cycle and removal of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum.

-

Apparatus Setup: Transfer the dried peptide-resin to the reaction vessel of the HF cleavage apparatus. Add the appropriate scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).[9]

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[9]

-

HF Removal: Evaporate the HF under a vacuum.

-

Peptide Precipitation:

-

Wash the remaining resin and crude peptide with cold diethyl ether to remove the scavengers.

-

Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.[9]

-

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Conclusion

Boc chemistry remains a powerful and relevant strategy for solid-phase peptide synthesis. Its well-established protocols and the availability of a wide range of reagents make it a reliable choice for the synthesis of many peptide targets. While Fmoc chemistry has become more prevalent due to its milder deprotection conditions, a thorough understanding of Boc-SPPS is essential for any researcher or scientist involved in peptide synthesis, as it provides a valuable alternative and is sometimes the preferred method for specific applications. The principles of graduated lability and the use of strong acid cleavage established with the Boc methodology have laid the groundwork for much of modern peptide chemistry.

References

The Pivotal Role of Boc-D-Arg(Pbf)-OH in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and pharmaceutical development, the synthesis of peptides with high fidelity and purity is paramount. Arginine, a key amino acid due to its charged and bulky guanidinium side chain, presents unique challenges in solid-phase peptide synthesis (SPPS). Effective protection of this reactive group is crucial to prevent side reactions and ensure the desired peptide sequence is obtained. This technical guide provides an in-depth exploration of Boc-D-Arg(Pbf)-OH, a cornerstone building block in Boc-based solid-phase peptide synthesis.

This document will delve into the chemical properties, synthesis, and multifaceted applications of this compound, with a particular focus on its role in peptide synthesis and as a modulator of nitric oxide synthase (NOS) activity. Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers with the practical knowledge required for its effective utilization.

Core Concepts: The Chemistry of this compound

This compound is a D-arginine derivative strategically modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidinium side chain. This dual protection scheme is fundamental to its utility in Boc-SPPS.

-

The Boc Group: This acid-labile protecting group shields the α-amino group during the coupling of the amino acid to the growing peptide chain. Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids.

-

The Pbf Group: The bulky and highly acid-sensitive Pbf group protects the nucleophilic guanidinium side chain of arginine, preventing unwanted side reactions such as acylation. The Pbf group is stable to the milder acidic conditions used for Boc deprotection but is efficiently removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or a TFA "cocktail".[1]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₃₈N₄O₇S |

| Molecular Weight | 526.65 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (TLC), >99% (HPLC)[2] |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | -20°C for long-term storage |

Synthesis of this compound

-

Esterification of D-Arginine: The carboxyl group of D-arginine hydrochloride is first protected, typically as a methyl ester, by reaction with methanol and a catalyst like thionyl chloride.

-

Boc Protection: The α-amino group of the D-arginine methyl ester is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Pbf Protection: The guanidinium side chain is subsequently protected by reacting the Boc-D-Arg-OMe with Pbf-Cl in the presence of a base like potassium carbonate.

-

Saponification: The methyl ester is then hydrolyzed using a base such as sodium hydroxide to yield the free carboxylic acid, this compound.

-

Purification: The final product is purified through extraction and recrystallization to achieve high purity.

Applications in Biochemical Research

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-based SPPS. The D-configuration is particularly valuable for the synthesis of peptides with enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This is a critical attribute for the development of therapeutic peptides with longer in vivo half-lives.

Key Considerations in SPPS:

-

Coupling Efficiency: this compound generally exhibits high coupling efficiency when used with standard coupling reagents such as HBTU/HOBt or DIC/HOBt.[1] However, the bulky nature of the Pbf group can sometimes necessitate longer coupling times or double coupling, especially in sterically hindered sequences.

-

Side Reactions: A significant side reaction during the activation of Pbf-protected arginine is the formation of a δ-lactam, an inactive species that can lead to truncated peptide sequences and reduced yields.[2] This side reaction is more pronounced with prolonged activation times. Careful optimization of coupling conditions is therefore crucial.

-

Deprotection and Cleavage: The final cleavage of the peptide from the resin and the removal of the Pbf group is typically achieved with a strong acid cocktail, such as TFA/TIS/water (95:2.5:2.5).[1]

Experimental Workflow for Boc-SPPS:

Caption: General workflow for Boc-based solid-phase peptide synthesis (Boc-SPPS).

Detailed Experimental Protocol: Coupling of this compound in Manual Boc-SPPS

-

Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin). Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), followed by N,N-dimethylformamide (DMF) (3x).

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF until a neutral pH is achieved (tested with bromophenol blue).

-

Washing: Wash the resin again with DMF (3x).

-

Coupling:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Next Cycle: The resin is now ready for the deprotection of the newly added Boc group and the coupling of the next amino acid.

Role as a Nitric Oxide Synthase (NOS) Modulator

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). Arginine derivatives can act as competitive inhibitors of NOS, and while this compound itself is primarily a synthetic building block, the study of arginine analogs is crucial for understanding NOS function and for the development of therapeutic agents targeting the NO pathway.

Nitric Oxide Signaling Pathway and Inhibition:

Caption: The nitric oxide signaling pathway and the point of inhibition by arginine analogs.

Quantitative Data: Inhibition of NOS by Arginine Derivatives

The inhibitory potential of arginine analogs against different NOS isoforms is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. While specific data for this compound as a NOS inhibitor is not available, the following table provides data for commonly studied arginine-based NOS inhibitors.

| Inhibitor | nNOS | eNOS | iNOS |

| L-NAME | Kᵢ: 15 nM (bovine) | Kᵢ: 39 nM (human) | Kᵢ: 4.4 µM (murine) |

| Asymmetric Dimethylarginine (ADMA) | IC₅₀: 1.5 µM | ||

| Nω-propyl-l-arginine (NPA) | Kᵢ: 0.06 µM (bovine) | Kᵢ: 8.5 µM (bovine) | Kᵢ: 180 µM (murine) |

| L-NIO | Potent, nonselective | ||

| 1400W | Kᵢ: 2 µM (human) | Kᵢ: 50 µM (human) | Kᵢ: 0.007 µM (human) |

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions and the species from which the enzyme was isolated.[4]

Experimental Protocol: Nitric Oxide Synthase Activity Assay (Griess Assay)

This protocol outlines a colorimetric method to determine NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of NO.

-

Sample Preparation: Prepare cell or tissue lysates containing NOS. The protein concentration of the lysates should be determined.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing NOS assay buffer, NOS substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).

-

Assay Procedure:

-

Add a known amount of protein lysate to a 96-well plate.

-

For inhibitor studies, pre-incubate the lysate with various concentrations of the arginine analog inhibitor.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for NO production.

-

-

Nitrite Detection (Griess Reaction):

-

Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well and incubate.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water) to each well and incubate at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Analysis:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each sample.

-

For inhibition studies, plot the percentage of NOS activity against the inhibitor concentration to determine the IC₅₀ value.[5]

-

Conclusion

This compound is an indispensable tool in modern biochemical research, particularly in the field of peptide science. Its well-defined chemical properties and the orthogonal protection strategy it employs enable the efficient and reliable synthesis of D-arginine-containing peptides, which are of significant interest for therapeutic applications due to their enhanced stability. While its direct role as a biological modulator is limited, the broader class of arginine derivatives to which it belongs is central to the study of nitric oxide signaling. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound in their endeavors to synthesize novel peptides and investigate fundamental biological processes.

References

Protecting the Protectors: A Technical Guide to Guanidino Group Protection of Arginine

For Researchers, Scientists, and Drug Development Professionals

The unique nature of arginine, with its strongly basic guanidino group, presents a significant challenge in peptide synthesis and the development of peptide-based therapeutics. Effective and reversible protection of this functional group is paramount to prevent undesirable side reactions, ensure high yields, and achieve the desired final product purity. This technical guide provides an in-depth exploration of the core strategies and methodologies for the protection of arginine's guanidino group, offering a comparative analysis of common protecting groups, detailed experimental protocols, and a discussion of potential side reactions.

The Imperative for Arginine Protection

The guanidino group of arginine exhibits a high pKa of approximately 12.5, rendering it protonated and highly nucleophilic under most physiological and synthetic conditions.[1][2] This reactivity can lead to several complications during peptide synthesis, including:

-

Side Reactions: The unprotected guanidino group can react with activated carboxyl groups, leading to the formation of unwanted peptide branches or other modifications.

-

Solubility Issues: The positive charge of the guanidinium ion can affect the solubility of the growing peptide chain in organic solvents commonly used in solid-phase peptide synthesis (SPPS).

-

δ-Lactam Formation: A significant side reaction during the activation of an N-terminally protected arginine is the intramolecular cyclization to form a stable δ-lactam, which terminates peptide chain extension.[1][2] Protecting the guanidino group mitigates this issue.

A Comparative Analysis of Guanidino Protecting Groups

The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, particularly the Nα-protecting group (e.g., Fmoc or Boc) and the desired cleavage conditions. The most widely used protecting groups for the arginine side chain are sulfonyl-based derivatives, which decrease the basicity and nucleophilicity of the guanidino group.

Sulfonyl-Based Protecting Groups

These are the most common class of protecting groups for arginine in Fmoc-based SPPS. Their acid lability can be fine-tuned by altering the substitution pattern on the aromatic ring.

| Protecting Group | Abbreviation | Structure | Key Characteristics |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |  | The most widely used protecting group in Fmoc-SPPS due to its high acid lability, allowing for cleavage with standard TFA cocktails.[3] It is more labile than Pmc and Mtr.[1][4] |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc |  | More acid-labile than Mtr, but less so than Pbf.[4][5] It can be cleaved under the same conditions used for t-butyl-based protecting groups.[5] |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr |  | More stable to acid than Pbf and Pmc, often requiring longer exposure to strong acids for complete removal.[4][6][7] Its use has largely been superseded by Pbf and Pmc in Fmoc chemistry. |

| Tosyl (p-Toluenesulfonyl) | Tos |  | Primarily used in Boc-based SPPS and is stable to the conditions used for Boc group removal. It requires strong acids like anhydrous HF for cleavage.[1][6] |

Relative Acid Lability: The acid lability of these sulfonyl-based protecting groups follows the order: Mtr < Pmc < Pbf .[4][8]